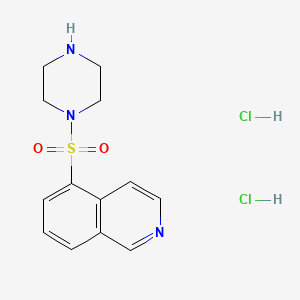

Y-27632 二盐酸盐

描述

Y-27632 是一种细胞渗透性、高效且选择性的 Rho 相关卷曲螺旋蛋白激酶 (ROCK) 抑制剂。 它通过与 ATP 竞争结合催化位点来抑制 ROCK1 和 ROCK2 。由于其能够增强人胚胎干细胞的存活能力以及在各种细胞过程中的作用,这种化合物被广泛应用于科学研究。

科学研究应用

Y-27632 在科学研究中具有广泛的应用:

干细胞研究: 通过阻止分离诱导的凋亡来增强人胚胎干细胞的存活能力.

细胞培养: 用于改善荧光激活细胞分选后人胚胎干细胞的恢复.

冷冻保存: 提高冷冻保存的单个人胚胎干细胞的存活率.

重编程和分化: 促进成纤维细胞重编程为神经元,并在分化方案中提高人胚胎干细胞单层的存活率.

作用机制

生化分析

Biochemical Properties

Y-27632 dihydrochloride functions as a competitive inhibitor of ROCK1 and ROCK2 by competing with ATP for binding to the catalytic site of these enzymes . This inhibition leads to the modulation of several downstream signaling pathways. The compound has a Ki value of 220 nM for ROCK1 and 300 nM for ROCK2 . Additionally, Y-27632 dihydrochloride interacts with other biomolecules such as PRK2, albeit with lower affinity (IC50 = 600 nM) .

Cellular Effects

Y-27632 dihydrochloride has profound effects on various cell types and cellular processes. It enhances the survival of human embryonic stem cells and induced pluripotent stem cells by preventing dissociation-induced apoptosis . The compound also promotes the reprogramming of fibroblasts to neurons and improves the survival of cryopreserved cells . Furthermore, Y-27632 dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of ROCK1 and ROCK2 .

Molecular Mechanism

At the molecular level, Y-27632 dihydrochloride exerts its effects by binding to the catalytic site of ROCK1 and ROCK2, thereby inhibiting their kinase activity . This inhibition disrupts the phosphorylation of downstream targets involved in cytoskeletal organization, cell adhesion, and motility . Additionally, Y-27632 dihydrochloride can modulate gene expression by affecting transcription factors regulated by ROCK signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Y-27632 dihydrochloride can vary over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Long-term studies have shown that Y-27632 dihydrochloride can maintain its inhibitory effects on ROCK1 and ROCK2, leading to sustained changes in cellular function . Degradation products may form over time, potentially affecting its efficacy .

Dosage Effects in Animal Models

The effects of Y-27632 dihydrochloride in animal models are dose-dependent. At lower doses, the compound effectively inhibits ROCK1 and ROCK2 without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

Y-27632 dihydrochloride is involved in several metabolic pathways, primarily through its interaction with ROCK1 and ROCK2 . The compound can influence metabolic flux and metabolite levels by modulating the activity of these kinases . Additionally, Y-27632 dihydrochloride may interact with other enzymes and cofactors involved in cellular metabolism .

Transport and Distribution

Within cells and tissues, Y-27632 dihydrochloride is transported and distributed through various mechanisms. The compound is cell-permeable and can diffuse across cell membranes . It may also interact with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments .

Subcellular Localization

Y-27632 dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. The compound is known to target the cytoplasm and cytoskeleton, where it interacts with ROCK1 and ROCK2 . Post-translational modifications and targeting signals may direct Y-27632 dihydrochloride to specific organelles or compartments within the cell .

准备方法

合成路线和反应条件

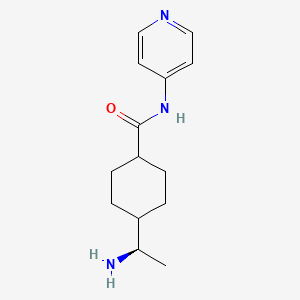

Y-27632 可以通过多步合成过程合成,该过程涉及 4-氨基甲基吡啶与环己烷羧酸酰氯反应,然后用氢化锂铝还原所得酰胺 。最终产品通过重结晶提纯获得。

工业生产方法

在工业环境中,Y-27632 的生产涉及使用与实验室合成类似的反应条件进行大规模合成。 该工艺针对更高的产率和纯度进行了优化,通常涉及用于精确控制反应参数的自动化系统 .

化学反应分析

反应类型

由于存在反应性官能团,Y-27632 主要经历取代反应。 在特定条件下,它也可以参与氧化和还原反应 .

常用试剂和条件

取代反应: 通常涉及亲核试剂,例如氢氧根离子或胺。

氧化反应: 可以使用高锰酸钾等氧化剂进行。

还原反应: 通常涉及还原剂,例如氢化锂铝.

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能会产生各种取代的 Y-27632 衍生物,而氧化和还原反应可以改变化合物中存在的官能团 .

相似化合物的比较

Y-27632 通常与其他 ROCK 抑制剂(如法舒地尔和奈达舒地尔)进行比较。 虽然所有这些化合物都抑制 ROCK,但 Y-27632 在其对 ROCK1 和 ROCK2 的高效力和选择性方面是独特的 。其他类似的化合物包括:

法舒地尔: 另一个 ROCK 抑制剂,具有更广泛的激酶靶标范围。

属性

IUPAC Name |

4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O/c1-10(15)11-2-4-12(5-3-11)14(18)17-13-6-8-16-9-7-13/h6-12H,2-5,15H2,1H3,(H,16,17,18)/t10-,11?,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOZTVGMEWJPKR-VOMCLLRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCC(CC1)C(=O)NC2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7043740 | |

| Record name | Y 27632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146986-50-7 | |

| Record name | Y 27632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146986507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Y-27632 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08756 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Y 27632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7043740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | R)-(+)-trans-N-(4-Pyridyl)-4-(1-aminoethyl)-cyclohexanecarboxamide, 2HCl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Y-27632 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0X370ROP6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Y-27632 dihydrochloride and how does it exert its effect?

A1: Y-27632 dihydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK), specifically targeting both ROCK1 and ROCK2 isoforms [, ]. It acts by competitively binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of downstream substrates [].

Q2: What are the downstream effects of ROCK inhibition by Y-27632 dihydrochloride?

A2: ROCK plays a crucial role in various cellular processes, including smooth muscle contraction, cell adhesion, migration, and proliferation. By inhibiting ROCK, Y-27632 dihydrochloride has been shown to:

- Reduce smooth muscle contraction: This effect has been observed in rat stomach muscle cells, where Y-27632 dihydrochloride significantly inhibited acetylcholine-induced contraction augmented by oxidative stress [].

- Modulate macrophage polarization and inflammation: Y-27632 dihydrochloride was found to block the activation of the RhoA-ROCK/NF-κB pathway in murine macrophages, decreasing the expression of pro-inflammatory factors like IL-6 and iNOS []. This suggests a potential role in modulating inflammatory responses.

Q3: What is the molecular formula and weight of Y-27632 dihydrochloride?

A3: The molecular formula of Y-27632 dihydrochloride is C14H21N3O4S·2HCl, and its molecular weight is 396.3 g/mol.

Q4: Are there any studies on the stability of Y-27632 dihydrochloride under different conditions?

A4: While the provided research papers do not delve into the detailed stability profile of Y-27632 dihydrochloride, they do mention that it can be stored long-term at -80°C and frozen/thawed multiple times without losing its efficacy []. This suggests that the compound possesses a reasonable degree of stability under these specific conditions.

Q5: Has Y-27632 dihydrochloride been investigated in in vivo models?

A5: Yes, Y-27632 dihydrochloride has been utilized in various in vivo studies, including:

- Mouse models of bladder cancer: Researchers used Y-27632 dihydrochloride in culture media for bladder cancer patient-derived organoids and xenografts [, , , ]. These models are being explored to understand drug resistance mechanisms and evaluate potential therapeutic strategies.

- Rat models of oxidative stress-induced gastric dysfunction: Y-27632 dihydrochloride successfully attenuated the enhanced contraction induced by oxidative stress in rat stomach muscle cells, highlighting its potential therapeutic role in gastrointestinal motility disorders [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid](/img/structure/B1662387.png)

![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)